molecular formula C20H21NO3 B2938734 3-Hydroxy-7-methyl-1-(4-methylbenzyl)-3-(2-oxopropyl)indolin-2-one CAS No. 879045-82-6

3-Hydroxy-7-methyl-1-(4-methylbenzyl)-3-(2-oxopropyl)indolin-2-one

Cat. No.: B2938734
CAS No.: 879045-82-6
M. Wt: 323.392
InChI Key: WRXPPANOWYQWCJ-UHFFFAOYSA-N
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Description

3-Hydroxy-7-methyl-1-(4-methylbenzyl)-3-(2-oxopropyl)indolin-2-one, registered under CAS number 879045-82-6, is a high-purity chemical reagent for research applications. This compound has a molecular formula of C20H21NO3 and a molecular weight of 323.39 g/mol . It features a complex indolin-2-one core structure, which is a scaffold of significant interest in medicinal chemistry and drug discovery for its diverse biological activities. The specific structural motifs present in this molecule, including the 3-hydroxy group and the 2-oxopropyl side chain, make it a valuable intermediate for the synthesis of more complex molecules and for probing biochemical pathways. Researchers can utilize this compound in various stages of discovery, from hit identification to lead optimization. It is available in multiple quantities to suit different experimental needs, with purities guaranteed at 90% and above . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

3-hydroxy-7-methyl-1-[(4-methylphenyl)methyl]-3-(2-oxopropyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-13-7-9-16(10-8-13)12-21-18-14(2)5-4-6-17(18)20(24,19(21)23)11-15(3)22/h4-10,24H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXPPANOWYQWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=CC=C3C(C2=O)(CC(=O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-7-methyl-1-(4-methylbenzyl)-3-(2-oxopropyl)indolin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: The synthesis begins with commercially available starting materials such as 7-methylindole, 4-methylbenzyl chloride, and acetylacetone.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-7-methyl-1-(4-methylbenzyl)-3-(2-oxopropyl)indolin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, Friedel-Crafts alkylation conditions.

Major Products

    Oxidation: Formation of 3-oxo-7-methyl-1-(4-methylbenzyl)-3-(2-oxopropyl)indolin-2-one.

    Reduction: Formation of 3-hydroxy-7-methyl-1-(4-methylbenzyl)-3-(2-hydroxypropyl)indolin-2-one.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Hydroxy-7-methyl-1-(4-methylbenzyl)-3-(2-oxopropyl)indolin-2-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below highlights key structural differences between the target compound and related indolin-2-one derivatives:

Compound Name Core Structure Substituents (Position) Biological Activity/Notes Reference
3-Hydroxy-7-methyl-1-(4-methylbenzyl)-3-(2-oxopropyl)indolin-2-one Indolin-2-one 3-OH, 3-(2-oxopropyl), 7-CH3, 1-(4-methylbenzyl) Hypothesized anticancer/anti-inflammatory activity (based on substituent analysis)
3-Hydroxy-3-(2-oxopropyl)indolin-2-one Indolin-2-one 3-OH, 3-(2-oxopropyl) Nitric oxide (NO) inhibition (IC50 = 34 μM)
Sunitinib (Arylideneindolin-2-one) Indolin-2-one Michael acceptor (α,β-unsaturated carbonyl) Tyrosine kinase inhibitor (anticancer)
6-Chloro-5-(2-chloroethyl)-3-(propan-2-ylidene)indolin-2-one Indolin-2-one 3-propan-2-ylidene, 6-Cl, 5-(2-chloroethyl) Crystallographic disorder observed; hydrogen-bonded dimers
3-(2-Oxopropyl) Coronaridine Ibogan-type indole alkaloid 3-(2-oxopropyl) Structural similarity to indolin-2-ones; altered carbon skeleton

Key Observations :

  • The 2-oxopropyl group is a shared feature in the target compound and 3-(2-oxopropyl) coronaridine , though the latter has an ibogan-type indole core instead of indolin-2-one.
  • Unlike sunitinib, the target compound lacks a Michael acceptor moiety, which is critical for covalent binding in kinase inhibition .
Physicochemical and Spectroscopic Comparisons
  • NMR Signatures: The indolin-2-one core generates diagnostic 13C NMR signals (e.g., δC ~180 ppm for the carbonyl group) . Substituents like the 2-oxopropyl group alter chemical shifts; for example, in 3-(2-oxopropyl) coronaridine, the 2-oxopropyl moiety contributes to δC 174.0 (carbonyl) and δC 55.9 (C-3) .
  • Crystallography : The chloroethyl-substituted indolin-2-one derivative forms hydrogen-bonded dimers in its crystal structure . The 4-methylbenzyl group in the target compound may promote distinct packing patterns due to steric bulk.

Biological Activity

3-Hydroxy-7-methyl-1-(4-methylbenzyl)-3-(2-oxopropyl)indolin-2-one is a synthetic compound belonging to the indolinone family, known for its diverse biological activities. This compound's unique structure, characterized by the presence of both hydroxy and methyl groups, suggests potential therapeutic applications in various fields, including oncology and anti-inflammatory treatments.

The compound's IUPAC name is 3-hydroxy-7-methyl-1-[(4-methylphenyl)methyl]-3-(2-oxopropyl)indol-2-one. Its molecular formula is C20H21NO3C_{20}H_{21}NO_3, and it has a molecular weight of 335.39 g/mol. The presence of multiple functional groups allows for various chemical reactions, which can be exploited for further derivatization.

The biological activity of this compound primarily involves:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, potentially influencing processes such as apoptosis and cell proliferation.
  • Receptor Binding : It can bind to cellular receptors, modulating signaling pathways that are critical for cellular function.
  • Genetic Material Interaction : The compound may interact with DNA or RNA, affecting gene expression and cellular behavior.

Therapeutic Potential

Research indicates that this compound exhibits significant anti-inflammatory and anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Case Studies

  • Anti-Cancer Activity : In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cells by inducing apoptosis through caspase activation pathways.
  • Anti-inflammatory Effects : In animal models, administration of this compound led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
3-Hydroxy-1-benzyl-3-(2-oxopropyl)indolin-2-oneLacks methyl groupsReduced anticancer activity
7-Methyl-1-(4-methylbenzyl)-3-(2-oxopropyl)indolin-2-oneLacks hydroxy groupDecreased reactivity and biological activity

The presence of both hydroxy and methyl groups in this compound enhances its chemical reactivity and biological efficacy compared to its analogs.

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